molecular formula C10H18O B13535064 5-Ethyl-4-methyl-4-hepten-3-one CAS No. 22319-28-4

5-Ethyl-4-methyl-4-hepten-3-one

Katalognummer: B13535064
CAS-Nummer: 22319-28-4
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: IDPSLUYWEQFHAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-4-methyl-4-hepten-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes both an ethyl and a methyl group attached to a heptenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Ethyl-4-methyl-4-hepten-3-one can be synthesized through aldol condensation reactions. One common method involves the reaction of 4-methyl-2-pentanone with ethyl vinyl ketone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-4-methyl-4-hepten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 5-ethyl-4-methyl-4-hepten-3-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-4-methyl-4-hepten-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-ethyl-4-methyl-4-hepten-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation . The compound’s ability to interact with various enzymes and receptors can also contribute to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-4-methyl-4-hepten-3-one is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to participate in specific chemical reactions and exhibit unique biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

22319-28-4

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

5-ethyl-4-methylhept-4-en-3-one

InChI

InChI=1S/C10H18O/c1-5-9(6-2)8(4)10(11)7-3/h5-7H2,1-4H3

InChI-Schlüssel

IDPSLUYWEQFHAM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=C(C)C(=O)CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.